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Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and
GTPase activity.[1][2] Mutations in the LRRK2 gene are the most common cause of autosomal
dominant Parkinson's disease (PD) and are also associated with sporadic forms of the disease.
[31[4][5] A key pathogenic event linked to these mutations is the hyperactivation of LRRK2's
kinase domain.[1] Consequently, measuring endogenous LRRK2 kinase activity is crucial for
understanding PD pathogenesis and for the development of therapeutic inhibitors.[6]

Traditional methods for assessing LRRK2 kinase activity, such as western blotting for
autophosphorylation at serine 1292 (pS1292) or phosphorylation of its substrate Rab10 at
threonine 73 (pT73-Rab10), often lack the sensitivity to detect the low abundance of
endogenous LRRK2 and provide limited cellular resolution.[3][4][7][8] The Proximity Ligation
Assay (PLA) offers a highly sensitive and specific alternative for detecting and quantifying
endogenous LRRK2 activity in situ.[3][4][7][8]

This application note provides a detailed protocol for a PLA-based method to measure
endogenous LRRK2 kinase activity by detecting the autophosphorylation at serine 1292. This
assay is a powerful tool for basic research and for screening the efficacy of LRRK2-targeting
compounds in a cellular context.[6]
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Principle of the Assay

The LRRK2 pS1292 PLA specifically detects LRRK2 that is autophosphorylated at serine 1292,
a direct marker of its kinase activity. The assay utilizes two primary antibodies raised in different
species: one that recognizes total LRRK2 protein and another that specifically binds to the
phosphorylated S1292 residue.[3][7]

When these two antibodies bind to the same LRRK2 molecule, they are in close proximity. This
proximity allows for the subsequent steps of the PLA to occur. Secondary antibodies
conjugated with unique oligonucleotides (PLA probes) bind to the primary antibodies.[3][7] If
the probes are close enough, connector oligonucleotides can be added to hybridize to the two
PLA probes, and a ligase can join their ends to form a circular DNA template.[3][7] This circular
DNA is then amplified via rolling circle amplification (RCA), generating a long DNA product
containing hundreds of copies of the original sequence.[3][7] Finally, fluorescently labeled
oligonucleotides complementary to the amplified sequence are hybridized, resulting in a bright
fluorescent spot that can be visualized and quantified using fluorescence microscopy.[3][7]
Each fluorescent spot represents a single LRRK2 molecule with kinase activity.

LRRK2 Signaling Pathway
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Caption: LRRK2 signaling cascade leading to downstream cellular events.

Experimental Workflow
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Caption: Step-by-step workflow for the Proximity Ligation Assay.
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Application Notes

o Antibody Selection is Critical: The success of the LRRK2 pS1292 PLA is highly dependent
on the specificity and affinity of the primary antibodies. It is essential to use a well-
characterized pair of antibodies: a monoclonal antibody for total LRRK2 and a polyclonal or
monoclonal antibody specific for the pS1292 epitope. The provided protocol lists a validated
antibody pair.

o Controls are Essential: To ensure the specificity of the PLA signal, several controls should be
included:

o LRRK2 Knockout (KO) Cells: These cells should show no PLA signal, confirming that the
signal is dependent on the presence of LRRK2.[3]

o Single Primary Antibody Control: Omitting one of the primary antibodies should abolish the
PLA signal.

o LRRK2 Kinase Inhibitor Treatment: Pre-treating cells with a potent and specific LRRK2
kinase inhibitor (e.g., MLi-2 or GNE-7915) should significantly reduce or eliminate the PLA
signal.

o Cell Density: Cells should be seeded at a density that results in 70-80% confluency at the
time of fixation to ensure optimal cell health and morphology for imaging.[3][7]

o Optimization: While the provided protocol is robust, some optimization of antibody
concentrations and incubation times may be necessary for different cell types or
experimental conditions.

» Drug Discovery and Development: This assay is well-suited for screening small molecule
inhibitors of LRRK2 kinase activity in a cellular environment.[6] Dose-response curves can
be generated to determine the potency (e.g., IC50) of compounds.[8]

Detailed Experimental Protocol: LRRK2 pS1292 PLA
in Fixed Cells

This protocol is adapted from Keeney et al., 2021.[7]
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Materials:

e Cells: HEK293 cells (Wild-type, LRRK2 G2019S mutant, and LRRK2 KO)
e Culture Medium: DMEM with 10% FBS

e Coverslips: 12 mm poly-D-lysine coated

o 24-well plate

o Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

o Permeabilization/Blocking Buffer: 10% Normal Donkey Serum (NDS) and 0.02% Triton X-
100 in 1x PBS

e Primary Antibodies:
o Rabbit anti-LRRK2 phospho-S1292 (e.g., Abcam, cat# ab203181)
o Mouse anti-LRRK2 (e.g., NeuroMab, clone N241A/34)

e PLA Reagents: Duolink® In Situ PLA reagents (Sigma-Aldrich), including PLA probes (anti-
rabbit PLUS and anti-mouse MINUS), ligation reagents, amplification reagents, and
detection reagents.

o Wash Buffers: Duolink® In Situ Wash Buffers A and B
¢ Mounting Medium with DAPI

Procedure:

o Cell Seeding:

o Seed 100,000 cells per well onto 12 mm poly-D-lysine coated coverslips in a 24-well plate.

[31[7]
o Incubate overnight at 37°C in a 5% CO2 incubator.[3][7]

o Fixation:
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o Carefully remove the culture medium.

o Fix the cells by adding 325 pL of 4% PFA per well and incubate for 20 minutes at room
temperature with gentle agitation.[3][7]

o Wash the cells three times for 10 minutes each with 1x PBS.[3][7]

» Permeabilization and Blocking:
o Add 325 uL of Permeabilization/Blocking Buffer to each well.[3][7]
o Incubate for 1 hour at room temperature with gentle agitation.[3][7]
e Primary Antibody Incubation:

o Dilute the primary antibodies (1:1000 for both rabbit anti-pS1292 LRRK2 and mouse anti-
total LRRK2) in 10% NDS in 1x PBS.[3][8]

o Remove the blocking buffer and add the primary antibody solution to the coverslips.
o Incubate overnight at 4°C with gentle agitation.[3][7]

» PLA Probe Incubation:
o Wash the cells three times for 10 minutes each with 1x PBS.

o Prepare the PLA probe solution (anti-rabbit PLUS and anti-mouse MINUS) according to
the manufacturer's instructions.

o Add the PLA probe solution to the coverslips and incubate for 1 hour in a pre-heated
humidity chamber at 37°C.[8]

e Ligation:
o Wash the coverslips twice for 5 minutes each with Wash Buffer A.[8]

o Prepare the ligation solution according to the manufacturer's instructions.
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o Add the ligation solution and incubate for 30-45 minutes in a pre-heated humidity chamber
at 37°C.[8]

o Amplification:
o Wash the coverslips twice for 2 minutes each with Wash Buffer A.[8]
o Prepare the amplification solution according to the manufacturer's instructions.

o Add the amplification solution and incubate for 100 minutes in a pre-heated humidity
chamber at 37°C.[8] Note: Protect from light from this step onwards.[8]

» Detection and Mounting:
o Wash the coverslips twice for 10 minutes each with Wash Buffer B.[8]
o Wash once for 1 minute with 0.01x Wash Buffer B.

o Carefully remove the coverslips from the wells and mount them on glass slides using a
mounting medium containing DAPI.

o Seal the coverslips and allow them to dry.
e Imaging and Analysis:

o Visualize the PLA signal using a confocal microscope. The signal will appear as distinct
fluorescent puncta.

o Capture images from multiple fields of view for each condition.

o Quantify the number of PLA puncta per cell using image analysis software (e.g., ImageJ
with the BlobFinder plugin). The DAPI stain allows for the identification and counting of
individual cells.

Data Presentation

The quantitative data obtained from the PLA experiment can be effectively summarized in
tables for clear comparison between different experimental conditions.
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Table 1: Quantification of LRRK2 pS1292 PLA Signal in Different Cell Lines

Average PLA
Fold Change vs.

Cell Line Genotype Puncta per Cell (£ .
Wild-Type
SEM)
HEK293 Wild-Type 152+21 1.0
HEK?293 G2019S/G2019S 85.6+7.8 5.6
HEK293 LRRK2 -/- 1.3+05 0.09

Data are representative and should be determined experimentally.

Table 2: Effect of LRRK2 Kinase Inhibitor on pS1292 PLA Signal in G2019S HEK293 Cells

Average PLA

Treatment Concentration Puncta per Cell (+ % Inhibition
SEM)

Vehicle (DMSO) - 84.9+8.2 0%

GNE-7915 10 nM 42.1 +5.3 50.4%

GNE-7915 100 nM 105+£25 87.6%

GNE-7915 1uM 28+x1.1 96.7%

Data are representative and should be determined experimentally.

Conclusion

The Proximity Ligation Assay for LRRK2 autophosphorylation is a highly sensitive and
quantitative method to measure endogenous LRRK2 kinase activity in a cellular context.[3][8]
This powerful technique provides valuable insights into the regulation of LRRK2 activity in
health and disease and serves as a critical tool for the development of novel therapeutics for
Parkinson's disease and other LRRK2-associated disorders.[6] The detailed protocol and
application notes provided here offer a comprehensive guide for researchers, scientists, and
drug development professionals to successfully implement this assay in their studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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